Trehalose

Übersicht

Beschreibung

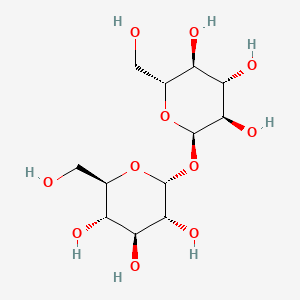

Mycose, also known as trehalose, is a nonreducing disaccharide composed of two glucose molecules. It is naturally occurring and found in various organisms, including bacteria, fungi, plants, and invertebrates. Mycose is known for its ability to protect cells from stress conditions such as dehydration, heat, and oxidation .

Wissenschaftliche Forschungsanwendungen

Mycose hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Stabilisator für Proteine und Enzyme bei chemischen Reaktionen verwendet.

Biologie: Spielt eine Rolle bei Stressantwortmechanismen in verschiedenen Organismen.

Medizin: Aufgrund seiner Fähigkeit, Autophagie zu induzieren, wird es für sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht.

Industrie: Wird in Lebensmitteln und Kosmetika aufgrund seiner feuchtigkeitsbindenden Eigenschaften verwendet

5. Wirkmechanismus

Mycose übt seine Wirkungen über verschiedene Mechanismen aus:

Stressschutz: Es wirkt als molekulares Chaperon und stabilisiert Proteine und Zellmembranen unter Stressbedingungen.

Induktion der Autophagie: Mycose induziert Autophagie, einen zellulären Prozess, der beschädigte Proteine und Organellen entfernt und so Zellen vor durch Stress verursachten Schäden schützt.

Antioxidativer Schutz: Verbessert das antioxidative Abwehrsystem und reduziert oxidativen Stress in Zellen.

Ähnliche Verbindungen:

Saccharose: Ein weiteres Disaccharid, das aus Glucose und Fructose besteht.

Maltose: Ein Disaccharid, das aus zwei Glucosemolekülen besteht, ähnlich wie Mycose, aber mit einer anderen glykosidischen Bindung.

Lactose: Ein Disaccharid, das aus Glucose und Galactose besteht.

Einzigartigkeit von Mycose:

Stabilität: Mycose ist im Vergleich zu anderen Disacchariden unter sauren Bedingungen stabiler.

Stressschutz: Seine Fähigkeit, Zellen vor verschiedenen Stressbedingungen zu schützen, ist ausgeprägter als die anderer Disaccharide.

Induktion der Autophagie: Mycose induziert einzigartig Autophagie, was keine allgemeine Eigenschaft anderer Disaccharide ist.

Mycose zeichnet sich durch seine einzigartigen Eigenschaften und seine breite Palette an Anwendungen aus, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Wirkmechanismus

Target of Action

Trehalose, a naturally occurring, non-reducing saccharide, has been found to target several key components in cells. The primary targets of this compound include Transcription Factor EB (TFEB) , AMP-activated protein kinase (AMPK) , and polar residues of lipid and protein molecules . TFEB is a crucial regulator of cellular processes, controlling the expression of genes involved in autophagy, lysosomal biogenesis, and lipid metabolism . AMPK is another central target of this compound, triggering autophagy . This compound also interacts with polar residues of lipid and protein molecules, preventing the aggregation of biomolecules and the disintegration of membranes .

Mode of Action

This compound acts in the cell as an osmoprotectant , chemical chaperone , free radical scavenger , carbon source , virulence factor , and metabolic regulator . It replaces water by forming hydrogen bonds with polar residues of lipid and protein molecules, which prevents the aggregation of biomolecules and the disintegration of membranes . This interaction helps maintain cellular homeostasis under stress conditions .

Biochemical Pathways

This compound is involved in several biochemical pathways. The dominant pathway for this compound biosynthesis in fungi involves This compound-6-phosphate synthase and phosphatase , while two major types of trehalases are responsible for its breakdown . This compound levels vary strongly with the growth phase of the cells, with rapidly growing cells having lower levels than slow-growing and stationary-phase cells . The intermediate of this compound biosynthesis, this compound-6-phosphate, has emerged as an important regulator of glycolysis .

Pharmacokinetics

This compound is a low molecular weight disaccharide that crosses the blood-brain barrier, stabilizes proteins, and importantly, activates autophagy . .

Result of Action

This compound has been shown to have several beneficial effects at the molecular and cellular levels. It can protect proteins and cellular membranes against the adverse effects of different types of stress, such as dehydration, cold, heat, and oxidation . It has also been shown to suppress adipocyte hypertrophy and increase cytoplasmic lipid droplets in the jejunum . These effects are believed to be due to this compound’s ability to stabilize proteins and membranes, reduce inflammatory signaling, enhance antioxidant defense, and induce autophagy .

Action Environment

This compound is found in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It serves as a source of energy and carbon and may also serve as a signaling molecule to direct or control certain metabolic pathways or even to affect growth . This compound is known to play a protective role against different abiotic stressful cues such as temperature extremes, salinity, desiccation . Therefore, environmental factors can significantly influence the action, efficacy, and stability of this compound.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Mycose kann durch enzymatische Verfahren unter Verwendung des Enzyms Trehalose-Synthase synthetisiert werden, das Maltose in Mycose umwandelt. Eine andere Methode beinhaltet die Verwendung von this compound-Phosphorylase, die die Bildung von Mycose aus Glucose-1-Phosphat und Glucose katalysiert .

Industrielle Produktionsverfahren: Industriell wird Mycose unter Verwendung mikrobieller Fermentation hergestellt. Spezielle Hefen- oder Bakterienstämme werden in einer kontrollierten Umgebung kultiviert, in der sie Substrate wie Stärke oder Saccharose in Mycose umwandeln. Dem Fermentationsprozess folgen Reinigungsschritte, um die Mycose zu isolieren und zu verfeinern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mycose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mycose kann zu Trehalose-6-Phosphat oxidiert werden.

Reduktion: Es kann zu Trehalosealkohol reduziert werden.

Substitution: Mycose kann an Substitutionsreaktionen teilnehmen, um Derivate wie Trehaloseacetat zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Essigsäureanhydrid wird üblicherweise für Acetylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: this compound-6-Phosphat.

Reduktion: Trehalosealkohol.

Substitution: Trehaloseacetat.

Vergleich Mit ähnlichen Verbindungen

Sucrose: Another disaccharide composed of glucose and fructose.

Maltose: A disaccharide composed of two glucose molecules, similar to mycose but with a different glycosidic bond.

Uniqueness of Mycose:

Stability: Mycose is more stable under acidic conditions compared to other disaccharides.

Stress Protection: Its ability to protect cells from various stress conditions is more pronounced than that of other disaccharides.

Autophagy Induction: Mycose uniquely induces autophagy, which is not a common property of other disaccharides.

Mycose stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

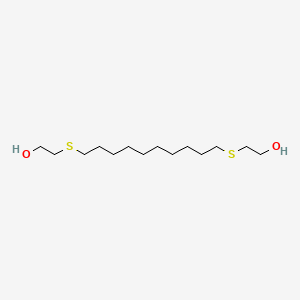

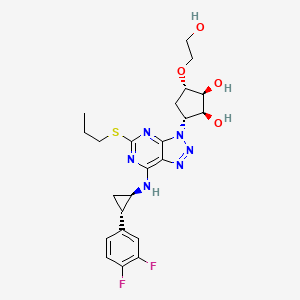

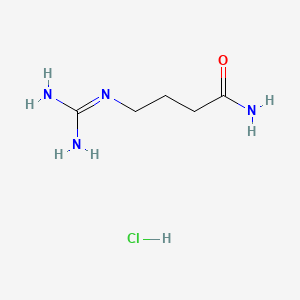

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTRYLNUVZCQOY-LIZSDCNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048102 | |

| Record name | D-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dihydrate: Solid; [Merck Index] White or nearly white solid; [JECFA] White crystalline powder; [Acros Organics MSDS], Solid | |

| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trehalose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-20-7 | |

| Record name | Trehalose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trehalose [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trehalose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranoside, .alpha.-D-glucopyranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Trehalose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trehalose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TREHALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WCK70T7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Trehalose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of trehalose?

A1: this compound is a non-reducing sugar composed of two α-glucose units linked by a 1,1-glycosidic bond.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C12H22O11, and its molecular weight is 342.30 g/mol.

Q3: What spectroscopic data is available for this compound?

A3: While the provided research papers don't delve into detailed spectroscopic analysis, common techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used for structural characterization of this compound.

Q4: What is the role of this compound in stress resistance in organisms?

A4: this compound acts as a protectant against various environmental stresses like heat, cold, desiccation, and osmotic stress. [, , , , ]

Q5: How does this compound protect cells and biomolecules during stress?

A5: this compound exhibits chaperone-like activity, stabilizing proteins and membranes. It forms a protective layer around biomolecules, preventing denaturation and aggregation. [, , ]

Q6: How does this compound synthesis contribute to the virulence of fungal pathogens?

A6: Studies on fungal pathogens like Ustilago maydis demonstrate that this compound is crucial for resisting the host's defense mechanisms, enabling successful infection. Deletion of genes involved in this compound synthesis significantly reduces virulence in these pathogens. []

Q7: Does this compound play a role in plant defense against insects?

A7: Research indicates that this compound levels increase in Arabidopsis thaliana upon infestation by the green peach aphid (Myzus persicae). Plants unable to synthesize this compound show increased susceptibility to this insect pest. []

Q8: What is the role of this compound-6-phosphate (T6P) in plant growth and development?

A8: T6P, the precursor to this compound, acts as a signaling molecule, regulating plant growth and development processes, including cell division, architecture, and stress responses. []

Q9: How is this compound employed in cryopreservation?

A9: this compound is a promising cryoprotective agent (CPA) due to its ability to protect cells from freezing damage. It prevents ice crystal formation and stabilizes cell membranes during freezing and thawing. []

Q10: What are the challenges associated with using this compound in cryopreservation?

A10: this compound faces challenges in penetrating cell membranes. Efficient delivery methods are crucial to leverage its full cryoprotective potential. []

Q11: How does this compound interact with water molecules?

A13: this compound influences water structure and dynamics. It can displace water molecules from protein surfaces, promoting preferential hydration. This interaction plays a crucial role in its bioprotective mechanism. [, , ]

Q12: How does this compound affect protein structure and dynamics?

A14: this compound generally preserves the global structure of proteins while influencing local structural fluctuations. Its impact on protein dynamics depends on the this compound concentration and the specific protein being studied. []

Q13: How does this compound interact with lipid membranes?

A15: this compound interacts with lipid membranes, stabilizing their structure during dehydration and rehydration. This interaction is crucial for its role in anhydrobiosis, a state of extreme desiccation tolerance. [, , ]

Q14: Can this compound affect the activity of enzymes?

A16: Yes, this compound can modulate enzyme activity. In certain cases, it can enhance enzyme activity, while in others, it can act as an inhibitor. [, , ]

Q15: What are the key enzymes involved in this compound metabolism?

A17: Two major enzymes are responsible for this compound synthesis: this compound-6-phosphate synthase (TPS) and this compound-6-phosphate phosphatase (TPP). Trehalase catalyzes the breakdown of this compound into glucose. [, , ]

Q16: How is this compound metabolism regulated in cells?

A18: this compound metabolism is tightly regulated in response to environmental cues and cellular energy status. Various signaling pathways and transcription factors control the expression and activity of enzymes involved in this compound synthesis and degradation. [, , ]

Q17: How do genetic modifications affect this compound production and stress tolerance?

A19: Genetic manipulation of this compound metabolism genes can alter this compound levels in cells. For instance, overexpression of this compound synthesis genes enhances stress tolerance in several organisms. [, , , ]

Q18: What are the potential applications of this compound in the food industry?

A20: this compound is a valuable food ingredient due to its sweetness, non-reducing properties, and ability to enhance food quality by improving texture, stabilizing flavors, and extending shelf life. []

Q19: How can this compound be used in pharmaceutical formulations?

A21: this compound shows promise as a stabilizer for proteins and other biopharmaceuticals in drug formulations, enhancing their shelf life and therapeutic efficacy. [, ]

Q20: What are the future research directions for this compound?

A22: Future research focuses on developing efficient this compound delivery systems for improved cryopreservation and exploring its therapeutic potential in treating diseases associated with protein misfolding and aggregation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)

![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)